2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S2/c1-2-3-9-22-17(24)16-14(8-10-25-16)21-18(22)26-11-15(23)20-13-6-4-12(19)5-7-13/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQBDQAXWCITAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of Butyl Group: The butyl group is introduced via alkylation reactions, where a suitable butylating agent is used in the presence of a base.
Attachment of Sulfanyl Group: The sulfanyl group is incorporated through nucleophilic substitution reactions, often using thiol derivatives.
Formation of Acetamide Moiety: The acetamide moiety is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Introduction of Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Amines, alkoxides, dimethylformamide, dichloromethane.
Coupling: Palladium catalysts, aryl halides, bases like potassium carbonate, solvents like toluene or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or alkoxy derivatives.
Coupling: Aryl or alkyl-substituted derivatives.
Scientific Research Applications
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the target compound improves metabolic stability compared to methyl or chlorophenyl analogs, as fluorine reduces oxidative degradation .
- Compounds with pyrazole () or benzothiazole () acetamide substituents exhibit divergent biological activities. For instance, IWP-3 shows Wnt pathway inhibition due to benzothiazole’s planar aromatic structure .
The 6,7-dihydro modification () introduces partial saturation, which may enhance conformational flexibility for target engagement .
Electronic and Solubility Properties: Chlorine () and trifluoromethoxy () substituents enhance electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme binding pockets .
Biological Activity Trends: Thieno[3,2-d]pyrimidines with sulfanyl acetamide linkages are prevalent in antiviral () and kinase inhibitor () research. For example, compounds in showed anti-HIV activity via reverse transcriptase inhibition .
Biological Activity
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic compound belonging to the thienopyrimidine class. Its unique structural features, including a thieno[3,2-d]pyrimidine core and an acetamide moiety, suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
- Molecular Formula: C21H25N3O2S2
- Molecular Weight: 415.6 g/mol
- IUPAC Name: 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
- Canonical SMILES: CCCC(N1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)C3=CC=CC(=C3)C)
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anti-inflammatory and anticancer agent. The following sections detail its effects on various biological systems.
Anti-inflammatory Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | COX Inhibition IC50 (µM) | Reference |
|---|---|---|
| 2-{3-butyl... | 0.04 ± 0.09 | |
| Celecoxib | 0.04 ± 0.01 | |
| Diclofenac | 6.74 |
These findings suggest that this compound could potentially serve as a lead for developing new anti-inflammatory drugs.
Anticancer Activity
The anticancer properties of thienopyrimidine derivatives have also been investigated. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example:
| Cell Line | Compound | IC50 (µM) | Effect |
|---|---|---|---|
| A549 | 2-{3-butyl... | 49.85 | Induces apoptosis |
| NCI-H460 | 1-(3-(4-chlorophenoxy)... | 0.95 | Autophagy without apoptosis |
These results indicate that the compound has significant potential in cancer therapy by targeting specific pathways involved in cell proliferation and survival .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits COX enzymes, which play a pivotal role in the synthesis of pro-inflammatory mediators.
- Cell Cycle Arrest : By interfering with specific kinases involved in cell cycle regulation, the compound can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have provided insights into the therapeutic potential of thienopyrimidine derivatives:
- Study on COX Inhibition : A study demonstrated that derivatives similar to our compound showed comparable or superior inhibition of COX enzymes compared to established drugs like celecoxib and diclofenac .
- Antitumor Activity Assessment : Another research effort assessed various thienopyrimidine derivatives against multiple cancer cell lines and reported promising IC50 values indicating effective cytotoxicity .
Q & A
Q. What are the recommended synthetic routes for preparing 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound's thieno[3,2-d]pyrimidinone core can be synthesized via cyclocondensation of substituted thioureas with α,β-unsaturated ketones, followed by sulfanyl-acetamide coupling . To optimize yields, employ a statistical design of experiments (DoE) to evaluate critical variables (e.g., temperature, solvent polarity, and catalyst loading). For example, a central composite design (CCD) can identify nonlinear interactions between parameters, reducing trial-and-error approaches . Evidence from similar pyrimidine derivatives suggests that polar aprotic solvents (e.g., DMF) and mild bases (e.g., KCO) enhance coupling efficiency .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use X-ray crystallography to confirm the molecular geometry, particularly the orientation of the sulfanyl group and fluorophenyl moiety. For example, crystal structures of analogous thieno-pyrimidinones reveal planar configurations stabilized by intramolecular hydrogen bonds (N–H···O) . Complement this with NMR spectroscopy : the -NMR should show a singlet for the acetamide methylene group (~δ 4.2 ppm) and distinct aromatic splitting patterns for the 4-fluorophenyl group . High-resolution mass spectrometry (HRMS) can verify the molecular ion ([M+H]) with <2 ppm error.
Q. What spectroscopic techniques are most effective for purity assessment?
- Methodological Answer : Combine HPLC-UV (reverse-phase C18 column, acetonitrile/water gradient) with LC-MS to detect impurities. For quantification, use a diode-array detector (DAD) to monitor absorbance at λ~270 nm, characteristic of the thieno-pyrimidinone chromophore . Differential scanning calorimetry (DSC) can further assess crystallinity, as sharp melting endotherms (>200°C) indicate high purity .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify pharmacophoric regions. For instance, the 4-fluorophenyl group may act as a hydrophobic anchor, while the sulfanyl-acetamide moiety could engage in hydrogen bonding . Pair this with molecular docking against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (K) .
Q. What strategies resolve contradictions in bioassay data across different studies?
- Methodological Answer : Conduct orthogonal assays to isolate confounding variables. For example, if cytotoxicity conflicts arise (e.g., IC variability in cancer cell lines), use flow cytometry to differentiate apoptosis vs. necrosis and confirm target engagement via Western blotting (e.g., caspase-3 activation) . Additionally, validate solubility and stability in assay buffers using dynamic light scattering (DLS) to rule out aggregation artifacts .
Q. How can the compound’s metabolic stability be evaluated preclinically?
- Methodological Answer : Use hepatic microsomal assays (human/rodent) to measure intrinsic clearance (CL). Monitor metabolite formation via LC-MS/MS , focusing on oxidative pathways (e.g., sulfoxidation of the thioether group). For in vivo correlation, administer the compound to rodents and collect plasma for pharmacokinetic (PK) profiling (AUC, t) . Structural modifications, such as replacing the butyl group with a cyclopropyl moiety, may enhance metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
